molecular formula C12H17F3N2O5 B1464220 1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid CAS No. 1353496-73-7

1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid

Cat. No.: B1464220
CAS No.: 1353496-73-7
M. Wt: 326.27 g/mol
InChI Key: WQNJRJODEOWKBT-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid is a complex organic compound that features both a tert-butoxycarbonyl (Boc) protecting group and a trifluoroacetyl group

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Addition of the trifluoroacetyl group: The trifluoroacetyl group is added by reacting the Boc-protected piperazine with trifluoroacetic anhydride (TFAA) under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, where nucleophiles such as amines or thiols replace the trifluoroacetyl moiety, forming new derivatives.

    Hydrolysis: The Boc protecting group can be removed through acidic hydrolysis using reagents like hydrochloric acid or trifluoroacetic acid, yielding the deprotected piperazine derivative.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.

    Material Science: It is employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is utilized in biochemical research to study enzyme interactions and protein modifications.

    Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modification of these targets, leading to changes in their activity or function. The trifluoroacetyl group, in particular, can form strong interactions with active sites of enzymes, inhibiting their activity and altering biochemical pathways.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid can be compared with other similar compounds, such as:

    1-(tert-Butoxycarbonyl)-4-(acetyl)-2-piperazinecarboxylic acid: This compound lacks the trifluoroacetyl group, resulting in different reactivity and applications.

    1-(tert-Butoxycarbonyl)-4-(benzoyl)-2-piperazinecarboxylic acid:

    1-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)-2-piperazinecarboxylic acid: The methoxycarbonyl group imparts distinct properties, making this compound suitable for different applications.

The uniqueness of this compound lies in its combination of the Boc protecting group and the trifluoroacetyl group, which confer specific chemical reactivity and versatility in various research and industrial contexts.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroacetyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O5/c1-11(2,3)22-10(21)17-5-4-16(6-7(17)8(18)19)9(20)12(13,14)15/h7H,4-6H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNJRJODEOWKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123483
Record name 1,2-Piperazinedicarboxylic acid, 4-(2,2,2-trifluoroacetyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353496-73-7
Record name 1,2-Piperazinedicarboxylic acid, 4-(2,2,2-trifluoroacetyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353496-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperazinedicarboxylic acid, 4-(2,2,2-trifluoroacetyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid
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1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroacetyl)-2-piperazinecarboxylic acid

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